molecular formula C27H27N5O4 B2989319 Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 938869-24-0

Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

Cat. No. B2989319
CAS RN: 938869-24-0
M. Wt: 485.544
InChI Key: BSQFRQDZNNLYPT-UHFFFAOYSA-N
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Description

Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
BenchChem offers high-quality Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Ligand Affinity

Research on 2-phenyl-imidazo[2,1-i]purin-5-ones, which share structural motifs with the queried compound, highlights the exploration of structure-activity relationships (SAR) for ligands targeting human A3 adenosine receptors (ARs). Modifications on the imidazoline ring, such as ethyl or propyl substitutions, have been shown to significantly affect ligand affinity and selectivity towards A1 and A3 adenosine receptors. This suggests that small changes in the structure of compounds like Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate can lead to significant differences in biological activity, potentially making them useful as selective therapeutic agents or research tools (Ozola et al., 2003).

Catalytic Applications and Organic Synthesis

The catalytic activity of imidazole and its derivatives in the hydrolysis of esters has been documented, indicating their role as general basic catalysts. This catalytic mechanism, involving the addition of the base to the substrate, provides insights into the reactivity of imidazole derivatives, including those similar to the queried compound, in facilitating organic transformations. Such findings underscore the potential utility of these compounds in synthetic organic chemistry as catalysts or reagents for specific reactions (Bender & Turnquest, 1957).

Potential Therapeutic Applications

Further research into imidazole derivatives reveals their exploration for anti-cancer activity, with specific compounds exhibiting a broad spectrum of anti-tumor actions. The requirement for certain functional groups for activity and the lack of correlation between dealkylation and activity suggest that compounds like Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate could be tailored for enhanced anti-cancer properties through structural modifications (Audette et al., 1973).

Enzyme Inhibition and Drug Development

The synthesis and pharmacologic evaluation of benzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors highlight the ongoing efforts to develop new therapeutic agents targeting specific pathways implicated in cancer. Although the kinase inhibitor activities of these compounds were limited, such research emphasizes the potential of structurally related compounds, including imidazole derivatives, in the development of targeted therapies (Demirel et al., 2017).

properties

IUPAC Name

benzyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-17-18(2)32-23-24(28-26(32)31(17)19(3)21-13-9-6-10-14-21)29(4)27(35)30(25(23)34)15-22(33)36-16-20-11-7-5-8-12-20/h5-14,19H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQFRQDZNNLYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

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